Bicyclo(3.1.0)hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
Description
Sesquithujene is a sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in various plants, including Zea mays (corn) and certain species of the genus Thuja. The chemical structure of sesquithujene consists of a bicyclic framework with a methylheptenyl side chain, making it a unique and interesting compound for scientific research .
Properties
CAS No. |
58319-06-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]bicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-7-13(4)15-9-8-12(3)14(15)10-15/h6,8,13-14H,5,7,9-10H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI Key |
UCQHFDKBUHCAFR-RBSFLKMASA-N |
Isomeric SMILES |
CC1=CC[C@]2([C@@H]1C2)[C@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sesquithujene can be synthesized through the enzymatic conversion of farnesyl diphosphate by sesquithujene synthase. This enzyme catalyzes the cyclization of farnesyl diphosphate to form sesquithujene . The reaction conditions typically involve the use of a buffer solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of sesquithujene is primarily achieved through plant extraction. Common methods include distillation, extraction, and supercritical fluid extraction. These methods involve isolating the compound from plant materials, followed by purification and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Sesquithujene undergoes various chemical reactions, including:
Oxidation: Sesquithujene can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert sesquithujene into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the sesquithujene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens and acids can be used to introduce new functional groups.
Major Products Formed
Scientific Research Applications
Sesquithujene has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemistry.
Biology: Sesquithujene is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Sesquithujene is used in the fragrance industry due to its pleasant aroma and is also explored for its potential in biofuel production
Mechanism of Action
The mechanism of action of sesquithujene involves its interaction with specific molecular targets and pathways. In plants, sesquithujene is synthesized in response to environmental stressors and acts as a defense compound. It binds to specific receptors and enzymes, triggering a cascade of biochemical reactions that enhance the plant’s resistance to pests and pathogens . The exact molecular targets and pathways involved in its therapeutic effects in humans are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-epi-sesquithujene: A stereoisomer of sesquithujene with a similar chemical structure but different spatial arrangement of atoms.
Bisabolane-type sesquiterpenes: These compounds share a similar sesquiterpene backbone but differ in their side chains and functional groups.
Bergamotane-type sesquiterpenes: Another class of sesquiterpenes with structural similarities to sesquithujene.
Uniqueness
Sesquithujene is unique due to its specific bicyclic framework and methylheptenyl side chain, which confer distinct chemical and biological properties. Its ability to be synthesized enzymatically and its diverse range of applications make it a compound of significant interest in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
